Cas no 1261989-34-7 (4-(3-Acetylaminophenyl)-2-nitrobenzoic acid)

1261989-34-7 structure

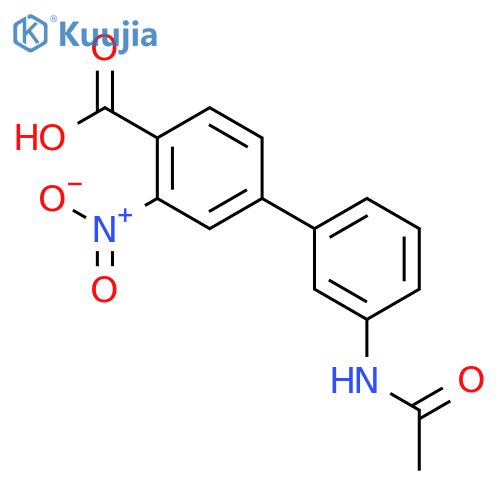

商品名:4-(3-Acetylaminophenyl)-2-nitrobenzoic acid

CAS番号:1261989-34-7

MF:C15H12N2O5

メガワット:300.266183853149

MDL:MFCD18321155

CID:2767901

PubChem ID:53227044

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3-ACETYLAMINOPHENYL)-2-NITROBENZOIC ACID

- 3'-Acetamido-3-nitro[1,1'-biphenyl]-4-carboxylic acid

- 1261989-34-7

- 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%

- DTXSID90690631

- MFCD18321155

- 4-(3-Acetylaminophenyl)-2-nitrobenzoic acid

-

- MDL: MFCD18321155

- インチ: InChI=1S/C15H12N2O5/c1-9(18)16-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(8-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)

- InChIKey: CXNGFQFQBHLKDV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 300.07462149Da

- どういたいしつりょう: 300.07462149Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 112Ų

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB328372-5 g |

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%; . |

1261989-34-7 | 95% | 5g |

€1159.00 | 2023-06-21 | |

| abcr | AB328372-5g |

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid, 95%; . |

1261989-34-7 | 95% | 5g |

€1159.00 | 2025-02-14 |

4-(3-Acetylaminophenyl)-2-nitrobenzoic acid 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1261989-34-7 (4-(3-Acetylaminophenyl)-2-nitrobenzoic acid) 関連製品

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261989-34-7)

清らかである:99%

はかる:5g

価格 ($):687.0